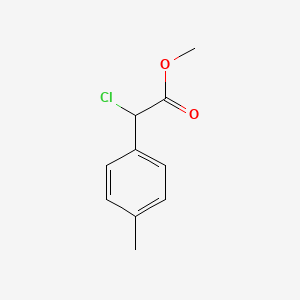
methyl benzoate
Vue d'ensemble
Description
Methyl benzoate is an ester with the chemical formula C₆H₅COOCH₃ . It is sometimes abbreviated as PhCO₂Me , where Ph represents the phenyl group and Me denotes methyl. The structure of methyl benzoate can be described as C₆H₅−C(=O)−O−CH₃ . This colorless liquid is poorly soluble in water but miscible with organic solvents .
Applications De Recherche Scientifique
Cytotoxicity Assessment : Methyl benzoate (MB) has been evaluated for its cytotoxicity against human cells, including kidney, colon, and neuronal cells. This study is crucial in understanding the safety of MB in its various applications, such as in fragrances, flavors, and as a potential green pesticide. The study found MB to have mild toxicity, which should be considered in its industrial and agricultural applications (Bunch et al., 2020).
Mold Growth Indicator : Research on mold growth in indoor environments has utilized MB as a biomarker. It has potential as an indicator for other volatile organic compound emissions outgassed by bacteria and molds, which is significant for indoor air quality research (Parkinson et al., 2009).
Vibrational Spectroscopy Applications : MB has been studied as a model compound in the development of new IR pulse schemes, potentially applicable to biomolecules. This kind of research is important for understanding molecular vibrational coupling topology (Maiti, 2014).
Insecticidal Properties : MB's larvicidal activity against mosquitoes like Aedes albopictus and Culex pipiens has been explored, suggesting its potential as an environmentally friendly agent for mosquito control (Mostafiz et al., 2022).
Floral Scent Compound in Snapdragon Flowers : Research into the biosynthesis of MB in snapdragon flowers reveals its importance as a major floral scent compound. This study provides insights into the regulation of scent-related traits in plants (Dudareva et al., 2000).
Insecticidal and Repellent Activities : MB exhibits significant insecticidal and repellent activities against pests like Bemisia tabaci, a major crop pest. This highlights its potential as an alternative to synthetic pesticides in agricultural settings (Mostafiz et al., 2018).
Biopesticide Potential : MB has been reviewed as a promising and environmentally safe insecticide, with applications against various agricultural, stored product, and urban pests. Its modes of action include contact toxicant, fumigant, and repellent (Mostafiz et al., 2022).
Acaricidal Effects : The acaricidal and repellent effects of MB against the two-spotted spider mite, Tetranychus urticae, under laboratory and greenhouse conditions have been studied, supporting MB's use as a green pesticide (Mostafiz et al., 2020).
Post-Harvest Pest Control in Apples : MB's effectiveness as a fumigant for controlling post-harvest pests in apples without affecting their quality suggests its potential as an alternative to traditional fumigants (Yang et al., 2020).
Biosynthesis in Hedychium coronarium : A study on the biosynthesis of MB in the ornamental plant Hedychium coronarium provides insights into the molecular mechanisms of scent production in monocots (Yue et al., 2021).
Propriétés
IUPAC Name |
methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480757 | |
| Record name | Methyl (alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12214121 | |
CAS RN |
36712-21-7 | |
| Record name | Methyl (alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl benzoate-a-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)

![N-[4-(4-Aminophenyl)-2-thiazolyl]-2-pyridinamine](/img/structure/B1625489.png)










![1-[[2-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B1625506.png)